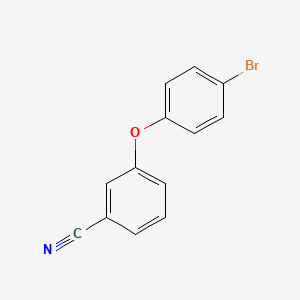

3-(4-Bromophenoxy)benzonitrile

Description

Contextualization within Substituted Diphenyl Ether Chemistry

Substituted diphenyl ethers are a class of organic compounds characterized by two phenyl rings linked by an oxygen atom, with various functional groups attached to the rings. nih.gov These compounds are of significant interest due to their presence in a wide array of natural products and their utility as intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.govgoogle.com The specific substituents on the phenyl rings can dramatically alter the chemical and physical properties of the molecule, leading to a broad spectrum of applications.

The synthesis of substituted diphenyl ethers can be achieved through several methods, including the Ullmann condensation and the Diels-Alder reaction. wikipedia.orgrsc.org The Ullmann condensation, a classic method, involves the reaction of an alkali metal phenolate (B1203915) with an aryl halide in the presence of a copper catalyst. google.comwikipedia.org More modern approaches often utilize palladium-catalyzed coupling reactions, which can offer milder reaction conditions and broader substrate scope. sciencemadness.org

Strategic Significance of Nitrile and Bromine Functionalities in Organic Synthesis

The nitrile (-C≡N) and bromine (-Br) functional groups present in 3-(4-Bromophenoxy)benzonitrile are of considerable strategic importance in the field of organic synthesis.

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and ketones. proventainternational.comresearchgate.net This versatility makes nitriles valuable intermediates in the synthesis of complex organic molecules. proventainternational.com The nitrile group can also participate in various cycloaddition reactions and can act as a directing group in C-H bond functionalization reactions. researchgate.net In medicinal chemistry, the nitrile group can serve as a bioisostere for other functional groups, such as halogens or carbonyls, and can participate in hydrogen bonding interactions with biological targets. nih.gov

The bromine atom is a common functional group in organic synthesis, often serving as a leaving group in nucleophilic substitution reactions or as a handle for the introduction of other functional groups via cross-coupling reactions. pearson.com The carbon-bromine bond can be readily activated by transition metal catalysts, such as palladium or copper, to form new carbon-carbon or carbon-heteroatom bonds. wikipedia.orglibretexts.org This reactivity is exploited in a wide range of important synthetic transformations, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. orgsyn.org

Structural Attributes and Nomenclature of Aryl Ether Compounds

Aryl ethers are a class of organic compounds that feature an oxygen atom connected to at least one aryl (aromatic) group. uomus.edu.iq The general structure can be represented as Ar-O-R, where Ar is an aryl group and R can be another aryl group or an alkyl group. vedantu.com

The nomenclature of ethers can follow two main systems: common nomenclature and IUPAC (International Union of Pure and Applied Chemistry) nomenclature. vedantu.combyjus.com In the common system, the two groups attached to the oxygen are named in alphabetical order, followed by the word "ether". byjus.com The IUPAC system names ethers as alkoxyalkanes, where the smaller alkyl or aryl group is considered an alkoxy substituent on the larger parent alkane or arene. byjus.comjove.com For more complex ethers, especially those with other functional groups, the IUPAC system is preferred. orgosolver.com

Current Research Trajectories and Academic Relevance of this compound

Current research involving this compound and related substituted diphenyl ethers is focused on several key areas:

Medicinal Chemistry: Substituted diphenyl ethers are being investigated for a wide range of therapeutic applications. For instance, some derivatives have shown potential as antibacterial agents. nih.gov The specific substitution pattern of this compound makes it a candidate for further modification and evaluation in drug discovery programs.

Materials Science: The unique electronic and structural properties of substituted diphenyl ethers make them attractive for applications in materials science. For example, 3-(4-bromophenoxy)phenol, a related compound, has been used in the fabrication of organic light-emitting devices (OLEDs). mdpi.com

Synthetic Methodology: The development of new and improved methods for the synthesis of substituted diphenyl ethers remains an active area of research. This includes the use of novel catalysts and reaction conditions to achieve higher yields, greater efficiency, and broader substrate scope. mdpi.com

The academic relevance of this compound stems from its utility as a model compound for studying the reactivity of the diphenyl ether scaffold and the influence of its specific functional groups on chemical transformations.

Scope and Objectives of the Comprehensive Research Survey

This article aims to provide a thorough and scientifically accurate overview of the chemical compound this compound. The primary objectives are to:

Detail the chemical and physical properties of the compound.

Explore the various synthetic routes for its preparation.

Summarize its known chemical reactions and applications in contemporary research.

Present the information in a clear and structured format, including data tables for key properties and reactions.

This survey is intended to be a valuable resource for researchers and students in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the chemistry and applications of substituted diphenyl ethers.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 330792-93-3 | C13H8BrNO | 274.11 bldpharm.com |

| 4-(3-Bromophenoxy)benzonitrile | 155866-71-0 | C13H8BrNO | Not Available bldpharm.com |

| 3-(2-Acetyl-4-bromophenoxy)benzonitrile | Not Available | C15H10BrNO2 | 316.15 nih.gov |

| 4-Bromobenzonitrile | Not Available | C7H4BrN | Not Available chembk.com |

| 3-Acetylbenzonitrile | 6136-68-1 | C9H7NO | Not Available chemicalbook.com |

| 4-Amino-3-bromobenzonitrile | Not Available | C7H5BrN2 | 201.03 nbinno.com |

| Benzonitrile (B105546), 4-[3-[(acetyloxy)methyl]-4-bromophenoxy]- | 2227126-09-0 | C16H12BrNO3 | 346.18 protheragen.ai |

| 4-(3-(4-Bromophenyl)propanoyl)benzonitrile | 898761-09-6 | C16H12BrNO | 314.18 chemscene.com |

| 4-({[3-(4-BROMOPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO wikipedia.orgBENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}METHYL)BENZONITRILE | 677768-43-3 | C24H18BrN3OS2 | 508.463 sigmaaldrich.com |

Table 2: Synthetic Reactions for Diphenyl Ether Formation

| Reaction Name | Description | Key Reagents/Catalysts |

| Ullmann Condensation | A copper-catalyzed reaction between an alkali metal phenolate and an aryl halide. wikipedia.org | Copper or copper salts (e.g., CuI, Cu2Cl2), high temperatures. wikipedia.orgacs.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds. wikipedia.orglibretexts.org | Palladium precursor, phosphine (B1218219) ligand, base. uwindsor.ca |

| Diels-Alder Reaction | A cycloaddition reaction that can be used to construct the diphenyl ether framework. rsc.org | Phenoxyfuran, dienophile (e.g., DMAD). rsc.org |

| Hems Synthesis | A method for synthesizing highly hindered diphenyl ethers involving the reaction of a phenol (B47542) with an activated N-phenyl pyridinium (B92312) salt. cdnsciencepub.com | N-(4'-carbomethoxy-2',6'-dinitro)phenylpyridinium chloride, phenol. cdnsciencepub.com |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSCHTQAWPYNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305266 | |

| Record name | 3-(4-Bromophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-97-7 | |

| Record name | 3-(4-Bromophenoxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330792-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 4 Bromophenoxy Benzonitrile and Its Analogs

Retrosynthetic Analysis and Key Disconnection Strategies for Aryl Ethers

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For diaryl ethers like 3-(4-Bromophenoxy)benzonitrile, the most logical disconnection is the C-O ether bond. This leads to two primary retrosynthetic pathways, each suggesting a different pairing of nucleophilic and electrophilic starting materials.

Route A: This strategy involves disconnecting the bond between the phenoxy oxygen and the benzonitrile (B105546) ring. This identifies 3-cyanophenol (B46033) (or its corresponding phenoxide) as the nucleophile and an activated 4-bromophenyl electrophile, such as 1-bromo-4-iodobenzene (B50087) or 1-bromo-4-fluorobenzene, as the coupling partners.

Route B: Alternatively, disconnecting the bond between the oxygen and the 4-bromophenyl ring suggests 4-bromophenol (B116583) (or its phenoxide) as the nucleophile and an activated 3-cyanophenyl electrophile, such as 3-chlorobenzonitrile (B1581422) or 3-fluorobenzonitrile, as the starting materials.

The choice between these routes often depends on the availability and reactivity of the starting materials. For instance, the nitrile group (-CN) in the 3-position of the benzonitrile ring in Route B can activate the ring for nucleophilic aromatic substitution, making this a viable approach.

Classical and Catalytic Ether Linkage Formation

Based on the retrosynthetic disconnections, several forward synthetic methods can be employed to form the crucial diaryl ether linkage. These range from classical, high-temperature reactions to modern, milder catalytic processes.

The Ullmann condensation is a classical method for forming diaryl ethers, typically involving the reaction of a phenol (B47542) with an aryl halide in the presence of a copper catalyst at high temperatures. wikipedia.orgsynarchive.com The traditional reaction often requires stoichiometric amounts of copper powder or copper salts and polar, high-boiling solvents like DMF or nitrobenzene, with temperatures often exceeding 200°C. wikipedia.org

The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates a Cu(I) species. organic-chemistry.orgnih.gov Modern variations of the Ullmann reaction employ soluble copper catalysts with ligands such as diamines or acetylacetonates, which allow for lower reaction temperatures and catalytic amounts of copper. wikipedia.orgmdpi.com

| Reactants | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenol, Aryl Iodide/Bromide | Cu-Nanoparticles (10 mol%) | Cs₂CO₃ | Acetonitrile | 50-60 | Good to Excellent |

| Substituted Phenols, Aryl Halides | CuO-Nanoparticles | KOH / Cs₂CO₃ | DMSO | ~100 | High |

| Phenol, 4-Chloronitrobenzene | Copper | KOH | (solvent not specified) | High | Not specified |

This table contains representative data illustrating the conditions and yields for Ullmann-type reactions.

More recent developments in cross-coupling chemistry have provided milder and more versatile alternatives to the classical Ullmann condensation for C-O bond formation.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) involves the copper-catalyzed reaction of an alcohol or phenol with an arylboronic acid. wikipedia.orgnrochemistry.com A key advantage of this method is that it can be performed at room temperature and is often open to the atmosphere. wikipedia.org The reaction is typically promoted by a stoichiometric amount of a copper(II) salt, like Cu(OAc)₂, and a base. The mechanism is thought to involve transmetalation of the aryl group from boron to copper, followed by interaction with the phenol and subsequent reductive elimination from a Cu(III) intermediate to form the ether. wikipedia.org

| Aryl Source | Nucleophile | Catalyst System | Base/Additive | Solvent | Temperature | Yield (%) |

| Arylboronic Acids | Phenols | Cu(OAc)₂ | Tertiary Amine | CH₂Cl₂ | Room Temp | High |

| Phenylboronic Acid | Phenolic Amino Acids | Cu(II) | Not specified | Not specified | Room Temp | High |

| Pyrrole | Arylboronic Acid | Copper catalyst | Pyridine | Not specified | Room Temp | 93 |

This table presents typical conditions for the Chan-Lam C-O coupling reaction. wikipedia.orgorganic-chemistry.org

The Buchwald-Hartwig amination chemistry has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing diaryl ethers. rsc.orgwikipedia.orgorganic-chemistry.org This reaction couples phenols with aryl halides or triflates. It relies on a palladium catalyst, typically complexed with bulky, electron-rich phosphine (B1218219) ligands, and a strong base. organic-chemistry.orgjk-sci.com The catalytic cycle is analogous to that of C-N coupling, involving oxidative addition of the aryl halide to the Pd(0) center, coordination and deprotonation of the phenol, and finally, reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.orgjk-sci.com This method has significantly broadened the scope of diaryl ether synthesis, particularly for electron-deficient aryl halides. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) is a powerful method for forming diaryl ethers when the aromatic ring of the aryl halide is sufficiently electron-deficient. byjus.comchemistrysteps.com The reaction proceeds via an addition-elimination mechanism. The nucleophile (a phenoxide) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com The presence of strong electron-withdrawing groups (such as -NO₂ or -CN) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. chemistrysteps.compressbooks.pub In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For the synthesis of this compound, Route B of the retrosynthetic analysis is well-suited for an SNAr reaction. The cyano group at the meta position of a 3-halobenzonitrile provides some activation, which can be sufficient under appropriate conditions (e.g., using a strong base and a polar aprotic solvent like DMSO, often with heating). organic-chemistry.org

| Electrophile | Nucleophile | Base | Solvent | Conditions | Yield |

| Fluorinated (Hetero)aromatics | Carbohydrate Alcohols | KHMDS | THF / Toluene | 0 °C to RT | Good to Excellent |

| Electron-deficient Aryl Halides | Phenols | K₂CO₃ | DMSO | Microwave, 5-10 min | Very Good |

| p-Nitrofluorobenzene | Sodium Methoxide | (none) | (not specified) | Not specified | Product formed |

This table summarizes conditions for SNAr reactions leading to ether formation. organic-chemistry.orgbyjus.comnih.gov

Palladium-Catalyzed Cross-Coupling Strategies for Aromatic Building Blocks

An alternative approach to constructing complex diaryl ethers involves first forming a biaryl core structure, which can then be further functionalized. Palladium-catalyzed cross-coupling reactions are preeminent in this field for their efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely used reactions for the formation of C-C bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl compounds. researchgate.netnih.gov The reaction typically involves the coupling of an arylboronic acid or ester with an aryl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base. orgchemres.orgorganic-chemistry.org

The catalytic cycle involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) species.

Transmetalation: The organic group is transferred from the boron atom to the palladium center, a step that is facilitated by the base.

Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

This methodology could be applied to synthesize biaryl precursors that are subsequently converted to analogs of this compound. For example, a substituted phenylboronic acid could be coupled with a different substituted bromobenzene (B47551) to create a diverse range of biaryl scaffolds. nih.gov The versatility and mild conditions of the Suzuki-Miyaura reaction make it a cornerstone of modern synthetic chemistry for building complex aromatic systems. orgchemres.orgbeilstein-journals.org

| Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| Substituted Bromobenzene | Substituted Phenylboronic Acids | Pd(OH)₂ | K₃PO₄ | Not specified | Good |

| Arenediazonium Salts | Arylboronic Acids | Polymer-supported NHC-Pd | (none) | Not specified | Very Good |

| Aryl Chlorides | Arylboronic Acids | Pd(OAc)₂ / PCy₃ | Not specified | MeOH (additive) | Very Good |

This table illustrates the versatility of the Suzuki-Miyaura coupling for biaryl synthesis. nih.govorganic-chemistry.org

Sonogashira and Heck Coupling in Related Systems

While direct Sonogashira and Heck couplings on the this compound scaffold are not extensively reported, the principles of these palladium-catalyzed cross-coupling reactions are highly relevant for the synthesis of its analogs and for further functionalization.

The Sonogashira coupling , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for introducing alkynyl moieties. wikipedia.orglibretexts.org In the context of diaryl ether synthesis, a Sonogashira reaction could be employed to couple an alkynyl-substituted phenol with a bromo-benzonitrile derivative, or vice versa, prior to the etherification step. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize 2,3-disubstituted benzo[b]furans from 2-(2-bromophenoxy) derivatives and terminal acetylenes. organic-chemistry.org

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgjk-sci.com This reaction is instrumental in introducing vinyl groups onto aromatic rings. For analogs of this compound, a Heck reaction could be envisioned to modify either the benzonitrile or the bromophenoxy ring. The reaction is catalyzed by a palladium complex and requires a base. jk-sci.com Intramolecular Heck reactions are particularly useful for creating cyclic structures. wikipedia.org Green variants of the Heck reaction have been developed using solvents like ethanol (B145695) and employing microwave irradiation to shorten reaction times. nih.gov

| Reaction | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| Sonogashira Coupling | Terminal alkyne + Aryl/Vinyl halide | Palladium catalyst, Copper(I) co-catalyst, Amine base | Forms C(sp)-C(sp2) bonds; mild reaction conditions. wikipedia.orgorganic-chemistry.org |

| Heck Coupling | Alkene + Aryl/Vinyl halide | Palladium catalyst, Base | Forms C(sp2)-C(sp2) bonds; excellent for vinylation of aromatics. organic-chemistry.orgjk-sci.com |

Directed Functionalization and Group Interconversion

The nitrile group is a key functional moiety in this compound. Its introduction onto an aromatic ring can be achieved through several reliable methods, primarily involving the displacement of a halide or a diazonium group.

Transition-metal-catalyzed cyanation of aryl halides is a prevalent method. Palladium and copper catalysts are commonly employed for this transformation. For instance, an aryl bromide can be converted to the corresponding benzonitrile using a palladium catalyst with a cyanide source like zinc cyanide or potassium hexacyanoferrate(II).

The Sandmeyer reaction provides a classic route to benzonitriles from anilines. The process involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the nitrile. This method is particularly useful when the corresponding aniline (B41778) is readily available.

Greener approaches to benzonitrile synthesis are also being developed. One such method utilizes an ionic liquid which acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for a metal catalyst in the reaction of benzaldehyde (B42025) with a hydroxylamine (B1172632) salt. rsc.org

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Palladium-catalyzed Cyanation | Aryl halide | Pd catalyst, Cyanide source (e.g., Zn(CN)2) | Good functional group tolerance, high yields. | Cost and toxicity of palladium and cyanide reagents. |

| Sandmeyer Reaction | Aryl amine | NaNO2, H+; CuCN | Well-established, readily available starting materials. | Stoichiometric copper, potential for side reactions. |

| Green Synthesis from Benzaldehyde | Benzaldehyde | Hydroxylamine salt, Ionic liquid | Metal-free, recyclable ionic liquid, high yield. rsc.org | May not be applicable to all substituted benzaldehydes. |

The bromo substituent on the phenoxy ring of this compound offers a handle for further synthetic transformations. Its introduction and potential removal require selective methodologies.

Selective bromination of diaryl ethers can be challenging due to the presence of two aromatic rings with potentially similar reactivity. The regioselectivity of electrophilic aromatic bromination is governed by the directing effects of the substituents present. nih.gov In the case of a phenoxybenzonitrile precursor, the phenoxy group is an ortho-, para-director, while the nitrile group is a meta-director. The interplay of these directing effects, along with steric hindrance, will determine the position of bromination. For instance, the electrophilic bromination of 3-hydroxybenzonitrile yields a mixture of products, highlighting the challenge of achieving high regioselectivity. nih.gov The choice of brominating agent (e.g., N-bromosuccinimide, bromine) and reaction conditions (e.g., solvent, catalyst) can be optimized to favor the desired isomer. researchgate.netwku.edu

Selective debromination , or more generally dehalogenation, can be achieved through various catalytic methods. Palladium-catalyzed hydrodehalogenation is a common approach, where a hydride source is used to replace the halogen atom with hydrogen. These reactions can often be performed with high selectivity, allowing for the removal of one halogen in the presence of others based on their reactivity (I > Br > Cl). This strategy could be employed to synthesize analogs of this compound with different halogenation patterns or to remove the bromine atom entirely.

Green Chemistry and Sustainable Synthetic Approaches for Aryl Ethers

The synthesis of diaryl ethers, including this compound, has traditionally relied on methods like the Ullmann condensation, which often requires harsh conditions and stoichiometric amounts of copper. organic-chemistry.org Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods.

Catalytic Ullmann-type reactions using only catalytic amounts of copper are a significant improvement. The use of ligands can enhance the efficiency of these reactions, allowing them to proceed under milder conditions. Furthermore, catalyst-free methods for the synthesis of diaryl ethers have been reported, particularly for activated aryl halides. organic-chemistry.org

The use of greener solvents is another key aspect of sustainable synthesis. Water, ethanol, and bio-derived solvents like dimethyl isosorbide (B1672297) are increasingly being used as alternatives to traditional volatile organic compounds. nih.gov Microwave-assisted synthesis can also contribute to a greener process by reducing reaction times and energy consumption. organic-chemistry.org

Process intensification , which aims to make chemical processes smaller, safer, and more energy-efficient, is a guiding principle in green chemistry. mdpi.com This can involve the use of flow reactors, which offer better heat and mass transfer compared to batch reactors, leading to improved yields and selectivity.

Scale-Up Considerations and Industrial Synthesis Prospects

The transition from a laboratory-scale synthesis to an industrial process presents several challenges that must be addressed to ensure a safe, efficient, and economically viable manufacturing process.

For the synthesis of this compound, the Ullmann condensation or a related copper-catalyzed coupling is a likely route for the formation of the diaryl ether linkage on an industrial scale. Key considerations for scaling up this reaction include:

Catalyst loading and cost: Minimizing the amount of catalyst without compromising reaction efficiency is crucial for economic viability.

Ligand selection: If a ligand is used, its cost, stability, and ease of separation from the product must be considered.

Solvent selection: The choice of solvent will impact reaction kinetics, product solubility, and the ease of product isolation and solvent recycling. High-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) are often used but present challenges in terms of removal and environmental impact.

Reaction conditions: High temperatures and long reaction times can lead to side reactions and decomposition, impacting yield and purity. Optimization of these parameters is critical.

Work-up and purification: Developing a robust and scalable purification method, such as crystallization or distillation, is essential to achieve the desired product quality.

The synthesis of the benzonitrile precursor also requires careful consideration for scale-up. If a Sandmeyer reaction is used, the handling of potentially unstable diazonium salts on a large scale requires strict temperature control and safety protocols. Palladium-catalyzed cyanations, while efficient, involve expensive and toxic reagents that necessitate careful handling and waste management.

Pilot plants play a crucial role in the scale-up process, allowing for the testing and optimization of the reaction on an intermediate scale before moving to full-scale production. ballestra.com This stage helps in identifying potential issues with heat transfer, mixing, and product isolation that may not be apparent at the lab scale.

Chemical Reactivity and Transformation Pathways of 3 4 Bromophenoxy Benzonitrile

Reactivity of the Nitrile Moiety

The nitrile group (-C≡N) is a versatile functional group that can undergo several types of reactions, including hydrolysis, reduction, and cycloaddition.

Hydrolysis and Amidation Reactions

The nitrile group of 3-(4-bromophenoxy)benzonitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 3-(4-bromophenoxy)benzamide, while complete hydrolysis leads to the formation of 3-(4-bromophenoxy)benzoic acid.

The reaction typically proceeds by the addition of water to the carbon-nitrogen triple bond. In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, increasing the electrophilicity of the carbon atom for a nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. Enzymatic hydrolysis of nitriles is also a known transformation, offering a milder alternative to chemical methods.

Table 1: Hydrolysis Products of this compound

| Reaction | Product |

|---|---|

| Partial Hydrolysis | 3-(4-Bromophenoxy)benzamide |

Reduction Pathways to Amines or Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions. organic-chemistry.org

Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the nitrile group to a primary amine. chemistrysteps.comquora.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield 3-(4-bromophenoxy)benzylamine. chemistrysteps.comnih.gov Catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon is also a common method for this transformation. organic-chemistry.org

Reduction to Aldehydes: A partial reduction to the aldehyde can be achieved using less reactive, sterically hindered reducing agents like diisobutylaluminium hydride (DIBAL-H). masterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the alcohol. The intermediate imine formed is hydrolyzed during the workup to produce 3-(4-bromophenoxy)benzaldehyde. chemistrysteps.commasterorganicchemistry.com

Table 2: Reduction Products of this compound

| Reagent | Product | Product Class |

|---|---|---|

| LiAlH₄ | 3-(4-Bromophenoxy)benzylamine | Primary Amine |

Cycloaddition Reactions (e.g., [2+3] cycloadditions)

The nitrile group can participate in cycloaddition reactions, most notably [3+2] cycloadditions with 1,3-dipoles. A prominent example is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) with a nitrile to form a tetrazole ring. researchgate.netresearchgate.net By reacting this compound with an azide source, such as sodium azide, 5-(3-(4-bromophenoxy)phenyl)-1H-tetrazole can be synthesized. researchgate.netresearchgate.net This reaction is often catalyzed by metals or can be promoted thermally. researchgate.net

Another example of a [3+2] cycloaddition involves the reaction with nitrile oxides. mdpi.comacs.orgacs.org While the nitrile group of this compound itself acts as the dipolarophile, it is also possible to convert the nitrile into a nitrile oxide, which can then react with other dipolarophiles.

Transformations Involving the Aryl Bromide Substituent

The bromine atom on the phenoxy ring is a key site for transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Aryl bromides are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions due to their reactivity and stability.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. nih.gov The aryl bromide of this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction would yield biphenyl (B1667301) derivatives or stilbene (B7821643) analogs, respectively.

Typical Catalysts: Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands.

Typical Bases: Na₂CO₃, K₂CO₃, K₃PO₄.

Typical Solvents: Toluene, dioxane, DMF.

Sonogashira Coupling: The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org Reacting this compound with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and an amine base would result in the formation of an alkynyl-substituted derivative. wikipedia.orgorganic-chemistry.orgscirp.org

Typical Catalysts: Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄.

Copper Co-catalyst: CuI.

Typical Bases: Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH).

Table 3: Potential Cross-Coupling Products of this compound

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Biphenyl derivative |

Nucleophilic Displacement of Bromine and Related Reactions

Direct nucleophilic aromatic substitution (SNA) of the bromine atom on the aromatic ring is generally difficult. wikipedia.orgchemistrysteps.com Aryl halides are typically unreactive towards nucleophiles unless the aromatic ring is activated by strong electron-withdrawing groups in the ortho and/or para positions, which is not the case for the 4-bromophenoxy moiety in this molecule. chemistrysteps.comuomustansiriyah.edu.iq

Reactions involving the displacement of bromine would likely require harsh conditions (high temperature and pressure) or proceed through alternative mechanisms such as the benzyne (B1209423) mechanism, which involves elimination-addition using a very strong base like sodium amide (NaNH₂). chemistrysteps.comuomustansiriyah.edu.iqyoutube.com However, such conditions might not be compatible with the other functional groups present in the molecule. Therefore, for practical synthetic purposes, palladium-catalyzed cross-coupling reactions are the preferred method for functionalizing the aryl bromide position.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The presence of a carbon-bromine bond on one of the aromatic rings suggests the potential for forming highly reactive organometallic species, such as Grignard and organolithium reagents. These reagents are powerful tools in organic synthesis for creating new carbon-carbon bonds. wikipedia.orgnih.gov

Grignard Reagents: The formation of a Grignard reagent would typically involve the reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The reaction would convert the aryl bromide into the corresponding arylmagnesium bromide. However, a significant challenge arises from the presence of the nitrile (-C≡N) group within the same molecule. Grignard reagents are strong nucleophiles and readily add to the electrophilic carbon of a nitrile. masterorganicchemistry.com This intramolecular incompatibility means that any Grignard reagent formed would likely react with the nitrile group of another molecule, leading to a complex mixture of products rather than the desired stable reagent. Therefore, direct formation of a stable Grignard reagent from this compound is generally not feasible without protecting the nitrile group.

Organolithium Reagents: Organolithium reagents can be prepared from aryl bromides through lithium-halogen exchange, a reaction that is often very fast, even at low temperatures. wikipedia.orgtaylorandfrancis.com This typically involves treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium. wikipedia.orgsigmaaldrich.com Similar to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases that react with nitriles. libretexts.orgyoutube.com Consequently, attempting to form an organolithium reagent from this compound would likely result in the immediate attack of the newly formed organolithium species on the nitrile moiety of another molecule, preventing the isolation of the desired reagent.

The inherent reactivity of the nitrile group towards these powerful organometallic species presents a major limitation for this synthetic pathway.

Electrophilic Aromatic Substitution on Aromatic Rings

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.comyoutube.com The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the substituents on both aromatic rings.

Regioselectivity Directed by Phenoxy and Nitrile Groups

The molecule possesses two aromatic rings with distinct substitution patterns, leading to different reactivity profiles for each.

Ring A (Benzonitrile Ring): This ring is substituted with a nitrile group (-CN) and a phenoxy group (-OAr).

The phenoxy group is an activating, ortho, para-directing group due to the resonance donation of lone pair electrons from the ether oxygen, which stabilizes the carbocation intermediate (arenium ion) formed during electrophilic attack. nih.gov

The nitrile group is a strongly deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

The powerful activating effect of the phenoxy group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). Position 4 is sterically favored over the two equivalent ortho positions (2 and 6).

Ring B (Bromophenyl Ring): This ring is substituted with a bromine atom (-Br) and the ether linkage (-OAr).

The ether linkage is an activating, ortho, para-director.

The bromine atom is a deactivating, ortho, para-director. Halogens are deactivating due to their strong inductive electron withdrawal, but their lone pairs can stabilize the arenium ion through resonance at the ortho and para positions.

Both substituents direct incoming electrophiles to the same positions (ortho and para to the ether linkage). The activating nature of the ether group makes this ring significantly more susceptible to electrophilic attack than the deactivated benzonitrile (B105546) ring.

Halogenation, Nitration, and Sulfonation Studies

While specific studies on this compound are not prevalent, the outcomes of these reactions can be predicted based on established principles of electrophilic aromatic substitution. lumenlearning.com

| Reaction | Reagents | Expected Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Substitution occurs on the bromophenyl ring, ortho to the activating phenoxy group. The primary products would be 3-(2,4-dibromophenoxy)benzonitrile and potentially 3-(2-bromo-4-chlorophenoxy)benzonitrile if chlorinating. |

| Nitration | HNO₃, H₂SO₄ | The nitronium ion (NO₂⁺) will attack the activated bromophenyl ring, primarily at the position ortho to the phenoxy group, yielding 3-(4-bromo-2-nitrophenoxy)benzonitrile. lumenlearning.com |

| Sulfonation | SO₃, H₂SO₄ | Sulfonation will also occur on the bromophenyl ring, leading to the formation of 2-(3-cyanophenoxy)-5-bromobenzenesulfonic acid. |

Photochemical and Electrochemical Reactivity

Photochemical Reactivity: Aryl bromides can undergo photolytic cleavage of the carbon-bromine (C-Br) bond upon irradiation with UV light. This process can generate an aryl radical, which could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or dimerization. The presence of the nitrile and ether functionalities could influence the excited-state properties of the molecule and the efficiency of C-Br bond cleavage.

Electrochemical Reactivity: The electrochemical behavior of this compound is influenced by its functional groups. The nitrile group can undergo reduction at the cathode. More interestingly, recent studies have shown that benzonitriles can act as an amino source in copper-catalyzed electrochemical C-H amidation reactions. rsc.org In such a process, the nitrile nitrogen is incorporated into a new C-N bond under mild, electrochemical conditions. rsc.org This suggests a potential pathway for the transformation of this compound into N-acetylated derivatives or other amides if subjected to similar electrocatalytic oxidation in the presence of suitable substrates. rsc.org

Theoretical and Computational Studies of 3 4 Bromophenoxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the ground-state energy of a system can be determined from its electron density, which is a function of only three spatial coordinates, making it more computationally tractable than wave-function-based methods.

For 3-(4-Bromophenoxy)benzonitrile, DFT calculations, commonly employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to perform geometry optimization. This process finds the lowest energy conformation of the molecule, providing precise theoretical values for bond lengths, bond angles, and dihedral angles. However, a detailed search of scientific literature did not yield specific published optimized geometry parameters for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitation properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable.

An FMO analysis for this compound would calculate the energies of the HOMO and LUMO and map their electron density distributions. This would reveal the regions of the molecule most likely to be involved in electron donation and acceptance. Despite the utility of this analysis, specific calculated HOMO, LUMO, and energy gap values for this compound are not available in the reviewed literature.

Electrostatic Potential Surface (EPS) and Charge Distribution Analysis

The Electrostatic Potential Surface (EPS), often called a molecular electrostatic potential (MEP) map, illustrates the charge distribution of a molecule three-dimensionally. It is mapped onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red areas typically represent regions of negative potential (electron-rich), often associated with lone pairs on electronegative atoms, while blue areas indicate positive potential (electron-poor), usually around hydrogen atoms or other electropositive centers.

This analysis is invaluable for predicting how a molecule will interact with other molecules, identifying sites for electrophilic and nucleophilic attack. For this compound, an EPS analysis would highlight the electronegative nitrogen of the nitrile group and the oxygen of the ether linkage as regions of negative potential, while the hydrogen atoms on the aromatic rings would show positive potential. Specific charge distribution values and detailed EPS maps for this compound have not been reported in the searched scientific databases.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These frequencies correspond to the peaks in an Infrared (IR) spectrum and are used to identify the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

While these theoretical predictions are standard practice for molecular characterization, published computational data for the NMR, IR, and UV-Vis spectra of this compound could not be located.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by transforming the calculated wave function into localized orbitals (bonds, lone pairs, etc.). The analysis quantifies the stabilization energies associated with intramolecular interactions, offering insight into the molecule's stability and electronic communication between different parts of the structure. For this compound, NBO analysis would elucidate the interactions between the phenyl rings, the ether linkage, and the nitrile and bromo substituents. However, specific NBO analysis findings for this compound are not present in the available literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can model how a molecule behaves in different environments (e.g., in a solvent) and explore its conformational landscape.

For a flexible molecule like this compound, which has rotational freedom around the ether linkage, MD simulations could identify the most stable conformers and the energy barriers between them. This provides a dynamic understanding of the molecule's shape and flexibility, which is crucial for understanding its interactions with other molecules. A literature review did not uncover any published MD simulation studies focused on the conformational analysis of this compound.

Conformational Landscape and Rotational Barriers Around the Ether Bond

The three-dimensional structure of this compound is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation around the C-O-C ether linkage. Understanding the conformational landscape, which includes identifying stable conformers and the energy barriers that separate them, is crucial for comprehending its chemical behavior and potential biological activity.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. For diaryl ethers, the geometry is largely defined by the two dihedral angles (φ1 and φ2) around the C-O bonds. The most stable conformations typically adopt a "skewed" or "twisted" arrangement, which minimizes steric hindrance between the two aromatic rings. A planar conformation, where both rings lie in the same plane, is generally energetically unfavorable due to significant steric repulsion.

The rotational barrier around the ether bond is the energy required to rotate one of the phenyl rings relative to the other, passing through higher-energy transition states. This barrier is influenced by the substitution pattern on the aromatic rings. In the case of this compound, the presence of the bromine atom and the nitrile group will affect the electronic distribution and steric interactions, thereby influencing the rotational barrier.

Table 1: Illustrative Rotational Barriers for Related Diaryl Ether Compounds

| Compound | Method of Calculation | Rotational Barrier (kcal/mol) |

| Diphenyl ether | DFT | ~2.5 |

| 4-Bromodiphenyl ether | DFT | ~3.0 |

| 2,2'-Dibromodiphenyl ether | DFT | >10 |

Note: The data in this table is illustrative and based on computational studies of similar compounds, not this compound itself.

Reaction Mechanism Elucidation and Transition State Calculations

The synthesis of diaryl ethers like this compound is often achieved through nucleophilic aromatic substitution reactions, with the Ullmann condensation being a classic and widely used method. This reaction typically involves the coupling of a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base.

Computational chemistry plays a vital role in elucidating the intricate mechanisms of such reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.

For the synthesis of this compound via an Ullmann-type reaction, the likely reactants would be 3-cyanophenol (B46033) and 1-bromo-4-halobenzene (e.g., 1-bromo-4-iodobenzene), or alternatively 4-bromophenol (B116583) and 3-halobenzonitrile. The reaction mechanism is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps involve:

Formation of a copper phenoxide: The base deprotonates the phenol, which then coordinates to the Cu(I) catalyst.

Oxidative addition: The aryl halide adds to the copper complex, leading to a Cu(III) intermediate.

Reductive elimination: The C-O bond is formed as the diaryl ether product is released, regenerating the Cu(I) catalyst.

Transition state calculations for the Ullmann reaction are computationally demanding due to the involvement of a transition metal and the complex nature of the intermediates. These calculations can provide crucial information about the geometry of the transition state and the activation energy of the rate-determining step. While specific transition state calculations for the synthesis of this compound are not prominently reported, theoretical studies on related Ullmann couplings provide a general framework for understanding its formation. The nature of the substituents on both the phenoxide and the aryl halide can significantly influence the reaction rate by altering the electronic properties and steric accessibility of the reacting centers.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their macroscopic properties, such as boiling point, solubility, or biological activity. These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property.

For this compound, a QSPR model could be developed to predict various properties of interest. The first step in QSPR modeling is the calculation of a wide range of molecular descriptors. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic structure (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (octanol-water partition coefficient), which relates to hydrophobicity.

Once a set of descriptors is generated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSPR model. The quality of the model is assessed by its statistical significance and its ability to predict the property of interest for a new set of molecules that were not used in the model development.

While a specific QSPR model for this compound is not available, one could be developed as part of a larger study on a series of related diaryl ether compounds. For example, a QSPR model could be created to predict the herbicidal activity of a library of diaryl ether derivatives, a class of compounds to which this compound belongs.

Table 2: Examples of Molecular Descriptors Potentially Relevant for QSPR Modeling of this compound

| Descriptor Type | Example Descriptor | Property it Describes |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

| Electronic | Dipole Moment | Polarity of the molecule |

| Electronic | HOMO Energy | Electron-donating ability |

| Physicochemical | LogP | Hydrophobicity |

Advanced Spectroscopic and Structural Characterization Methodologies for 3 4 Bromophenoxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR provides the foundational data for structural analysis, while two-dimensional (2D) experiments reveal complex correlations that are essential for definitive assignments.

¹H and ¹³C NMR Spectroscopy:

The ¹H NMR spectrum of 3-(4-Bromophenoxy)benzonitrile is expected to show distinct signals for the eight aromatic protons. The substitution pattern on each ring leads to predictable chemical shifts and coupling patterns. The benzonitrile (B105546) ring protons are anticipated to appear in a complex pattern, while the 4-bromophenoxy ring protons should exhibit a characteristic AA'BB' system, appearing as two doublets.

The ¹³C NMR spectrum will display signals for all 13 carbon atoms. The nitrile carbon (C≡N) is expected at a characteristic downfield shift, while the carbons directly bonded to the electronegative oxygen and bromine atoms will also be significantly shifted.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons (Ring) | Predicted δ (ppm) | Multiplicity | Integration |

| H-2', H-6' (Bromo) | 7.50 - 7.60 | Doublet (d) | 2H |

| H-3', H-5' (Bromo) | 6.90 - 7.00 | Doublet (d) | 2H |

| H-2 (Nitrile) | 7.30 - 7.40 | Triplet or Singlet (t/s) | 1H |

| H-4 (Nitrile) | 7.45 - 7.55 | Doublet of Doublets (dd) | 1H |

| H-5 (Nitrile) | 7.55 - 7.65 | Triplet (t) | 1H |

| H-6 (Nitrile) | 7.20 - 7.30 | Doublet (d) | 1H |

Predicted ¹³C NMR Chemical Shifts

| Carbons (Ring) | Predicted δ (ppm) | Notes |

| C-CN (Nitrile) | 118 - 120 | Nitrile carbon |

| C-1 (Nitrile) | 112 - 114 | Quaternary, attached to CN |

| C-3 (Nitrile) | 157 - 159 | Quaternary, attached to ether oxygen |

| C-1' (Bromo) | 155 - 157 | Quaternary, attached to ether oxygen |

| C-4' (Bromo) | 118 - 120 | Quaternary, attached to Br |

| Aromatic CHs | 115 - 135 | 8 distinct signals expected |

2D NMR Techniques:

For an unambiguous assignment of all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the same aromatic ring (e.g., H-4 with H-5, H-5 with H-6 on the benzonitrile ring), confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond correlation). columbia.edu This allows for the direct assignment of all protonated carbons in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This experiment can provide insights into the preferred three-dimensional conformation of the molecule, particularly regarding the dihedral angle between the two aromatic rings.

Diaryl ethers are not planar and can undergo conformational changes primarily through rotation around the C-O-C bonds. Dynamic NMR (DNMR) is a technique used to study the kinetics of these conformational exchange processes. acs.org

In the case of this compound, rotation around the aryl-oxygen bonds could interconvert different conformational isomers. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, this rotation can be slowed. If the exchange rate becomes slow enough, separate signals for atoms that are non-equivalent in a single conformation may be observed. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing valuable information about the molecule's conformational flexibility. acs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are expected to show several characteristic bands corresponding to specific functional groups and bond vibrations.

C≡N Stretch: The nitrile group has a very strong and sharp absorption in the IR spectrum, typically in the range of 2220-2260 cm⁻¹. nii.ac.jp This band is usually weaker in the Raman spectrum.

Aromatic C-H Stretch: These vibrations occur above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-O-C Ether Stretch: Diaryl ethers display characteristic strong bands corresponding to the asymmetric and symmetric C-O-C stretching modes. The asymmetric stretch is typically found in the 1200-1270 cm⁻¹ region, while the symmetric stretch appears around 1020-1075 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (Expected Intensity) |

| Aromatic C-H Stretch | 3030 - 3100 | IR (Medium), Raman (Strong) |

| C≡N Stretch | 2220 - 2260 | IR (Strong, Sharp) |

| Aromatic C=C Ring Stretch | 1450 - 1600 | IR (Medium-Strong), Raman (Strong) |

| Asymmetric C-O-C Stretch | 1200 - 1270 | IR (Strong) |

| Symmetric C-O-C Stretch | 1020 - 1075 | IR (Medium) |

| C-Br Stretch | 500 - 600 | IR (Medium-Strong) |

To achieve a precise and confident assignment of all observed vibrational bands, experimental spectra are often compared with theoretical spectra generated through computational methods. frontiersin.org Quantum chemical calculations, particularly using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)), can predict the vibrational frequencies and intensities of a molecule. sphinxsai.com

The calculated harmonic frequencies are often systematically higher than the experimental values and are typically scaled by an empirical factor to improve agreement. By comparing the scaled theoretical spectrum with the experimental IR and Raman data, a detailed, mode-by-mode assignment can be made, confirming the molecular structure and providing deeper insight into the vibrational properties of the molecule. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. researchgate.net Molecules with conjugated π-systems, such as this compound, exhibit characteristic absorptions in the UV region.

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic rings and the nitrile group. The presence of the ether oxygen and the bromine atom as auxochromes can cause shifts in the absorption maxima (λ_max) and changes in intensity compared to parent compounds like benzonitrile. latech.edu The primary absorption bands for benzonitrile are found at approximately 224 nm and 271 nm. latech.edu The extended conjugation and substitution in this compound would likely result in a bathochromic (red) shift of these bands to longer wavelengths.

Predicted Electronic Transitions

| Transition Type | Chromophore | Predicted λ_max (nm) |

| π → π | Benzonitrile Ring | 270 - 285 |

| π → π | Phenyl Ether System | 230 - 245 |

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of compounds. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-resolution mass spectrometry (HRMS) provides the capability to measure the mass of a molecule with very high accuracy. This precision allows for the determination of the elemental composition of a compound, a critical step in its identification and characterization. The exact mass of this compound can be calculated from its molecular formula, C₁₃H₈BrNO. The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31% respectively, result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units.

| Property | Value |

| Molecular Formula | C₁₃H₈BrNO |

| Monoisotopic Mass (for ⁷⁹Br) | 272.9843 g/mol |

| Monoisotopic Mass (for ⁸¹Br) | 274.9823 g/mol |

| Average Mass | 274.10 g/mol |

This interactive data table provides the calculated mass values for this compound.

The experimentally determined exact mass from HRMS would be expected to align closely with these calculated values, confirming the elemental composition of the synthesized compound.

The ether linkage is a likely site of initial fragmentation. Cleavage of the C-O bond could lead to the formation of several key fragment ions.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 273/275 [M]⁺ | [C₆H₄BrO]⁺ | C₇H₄N |

| 273/275 [M]⁺ | [C₇H₄N]⁺ | C₆H₄BrO |

| 273/275 [M]⁺ | [C₆H₄Br]⁺ | C₇H₄NO |

This interactive data table outlines potential fragmentation pathways for this compound.

Further fragmentation of these primary ions would provide additional structural information. For instance, the bromophenoxy radical cation could lose a bromine atom, and the benzonitrile-containing fragment could undergo rearrangements characteristic of aromatic nitriles.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable insights into bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice. Although a crystal structure for this compound has not been reported, analysis of closely related structures, such as substituted diphenyl ethers and brominated aromatic compounds, can provide a strong basis for predicting its solid-state characteristics.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a significant role.

Given the absence of strong hydrogen bond donors, the crystal packing is likely to be dominated by weaker interactions. These include:

π-π Stacking: The electron-rich aromatic rings of the benzonitrile and bromophenoxy moieties can engage in π-π stacking interactions, where the planes of the rings are aligned in either a face-to-face or offset fashion. These interactions are a significant driving force in the packing of many aromatic compounds.

Halogen Bonding: The bromine atom, with its electropositive region known as the σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen of the nitrile group or the oxygen of the ether linkage on an adjacent molecule.

Dipole-Dipole Interactions: The polar nitrile group (C≡N) introduces a significant dipole moment into the molecule, leading to dipole-dipole interactions that will influence the orientation of molecules within the crystal lattice.

The conformation of this compound in the solid state is primarily determined by the torsion angles around the C-O-C ether linkage. The molecule is not planar, and the two aromatic rings will be twisted relative to each other. The specific dihedral angle between the planes of the two rings will be a compromise between maximizing stabilizing intermolecular interactions and minimizing intramolecular steric hindrance.

In the crystalline state, it is expected that the molecule will adopt a low-energy conformation. The "gauche" or "skewed" conformation, where the two aromatic rings are significantly out of plane with each other, is often observed in diaryl ethers to alleviate steric clashes between the ortho-hydrogens. The final conformation observed in the crystal will be the one that allows for the most efficient packing and the strongest network of intermolecular interactions. Theoretical calculations could provide further insight into the preferred conformational state of the molecule.

Exploration of 3 4 Bromophenoxy Benzonitrile in Advanced Material Science and Organic Synthesis

Precursor in Polymer Chemistry

Extensive searches for the use of 3-(4-Bromophenoxy)benzonitrile as a precursor in polymer chemistry did not yield specific research articles or data detailing its direct application in the synthesis of poly(aryl ether nitrile)s or other high-performance polymers. The following sections describe the potential synthetic routes and applications based on the general understanding of the functional groups present in the molecule.

Synthesis of Poly(aryl ether nitrile)s and Related High-Performance Polymers

Poly(aryl ether nitrile)s (PAENs) are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. Their synthesis typically involves nucleophilic aromatic substitution (SNA) reactions. Monomers containing activated leaving groups (halogens or nitro groups) ortho or para to an electron-withdrawing group (like a nitrile) are reacted with bisphenols in the presence of a base.

Theoretically, this compound possesses a bromo group that could potentially participate in polymerization reactions. However, the bromo group is on the phenoxy ring and not activated by the nitrile group on the adjacent benzonitrile (B105546) ring. For it to act as a monomer in a typical PAEN synthesis, it would need to react with a suitable bisphenate. The reactivity of the C-Br bond in this specific arrangement would be a critical factor.

A hypothetical polymerization reaction could involve the reaction of this compound with a bisphenol, but this is not a standard approach for synthesizing PAENs. More commonly, monomers with activated halogens, such as 2,6-dichlorobenzonitrile, are used. Without specific literature, any discussion on reaction conditions, catalysts, and resulting polymer properties would be purely speculative.

Application in Optoelectronic and Dielectric Materials

Polymers for optoelectronic applications often feature conjugated systems that facilitate charge transport, while materials with high dielectric constants are crucial for energy storage applications. The structure of this compound, with its aromatic rings and polar nitrile group, suggests that polymers derived from it could possess interesting electronic and dielectric properties.

The nitrile group is strongly polar and can contribute to a high dielectric constant in a polymer. The aromatic ether linkage can provide thermal stability and some degree of flexibility. However, without evidence of this compound being incorporated into polymers for these specific applications, no detailed research findings or data tables can be provided. The design of such materials would involve tailoring the polymer backbone to achieve the desired balance of properties, such as processability, thermal stability, and the specific optoelectronic or dielectric performance.

Role in Liquid Crystal Chemistry

The synthesis of liquid crystals often involves the creation of molecules with a rigid, calamitic (rod-like) or discotic (disc-like) shape, often incorporating polar groups and flexible terminal chains.

Design and Synthesis of Mesogenic Derivatives

The molecular structure of this compound, containing two aromatic rings linked by an ether group, provides a rigid core that is a common feature in mesogenic molecules. The terminal nitrile and bromo groups are polar and can contribute to the anisotropic intermolecular interactions necessary for the formation of liquid crystalline phases.

A synthetic chemist could envision modifying this molecule to enhance its mesogenic properties. For instance, the bromo group could be replaced with a longer alkyl or alkoxy chain via cross-coupling reactions to introduce flexibility and influence the type of mesophase. Alternatively, the nitrile group's position could be varied to fine-tune the dipole moment. However, a search of the scientific literature did not reveal any studies where this compound was specifically used as a starting material for the synthesis of liquid crystals.

Structure-Mesophase Relationship Studies

Understanding the relationship between molecular structure and the resulting liquid crystalline phase (mesophase) is a fundamental aspect of liquid crystal research. Key factors include the length and rigidity of the molecular core, the nature and position of linking groups, and the type and length of terminal substituents.

For a hypothetical series of liquid crystals derived from this compound, one could systematically vary the substituent at the 4-position of the phenoxy ring (where the bromine is) and study the effect on the clearing point (the temperature at which the material transitions from a liquid crystal to an isotropic liquid) and the type of mesophase (e.g., nematic, smectic). However, as no such studies have been found, no data on structure-mesophase relationships for derivatives of this specific compound can be presented.

Intermediate in the Synthesis of Complex Organic Molecules

The functional groups present in this compound—a nitrile and a bromo-substituted aryl ether—make it a potentially useful intermediate in organic synthesis. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.

Building Block for Heterocyclic Compounds and Supramolecular Scaffolds

Heterocyclic compounds are a cornerstone of medicinal chemistry and material science, and the synthesis of novel heterocyclic structures is an area of continuous research. researchgate.net The molecular framework of this compound offers distinct functionalities that can be exploited to construct a variety of heterocyclic systems. The nitrile group can undergo cyclization reactions to form nitrogen-containing heterocycles, while the bromo-substituent provides a handle for cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The synthesis of complex boron heterocycles, for instance, often involves the cyclocondensation of boronic acids with various functionalized reagents. aablocks.com Similarly, photochemical cyclizations offer a method to access numerous heterocycles under mild conditions. chim.it For example, substituted phenanthridines can be prepared from precursors via a photocyclization process that involves the loss of a halogen. chim.it

In the realm of supramolecular chemistry, the structure of this compound is conducive to forming larger, organized assemblies known as supramolecular scaffolds. semanticscholar.org These scaffolds are created through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov Benzonitrile derivatives, in particular, can be precisely recognized by macrocyclic hosts through these non-covalent interactions, forming key-lock complexes. nih.gov The phenyl and nitrile groups can participate in π-stacking and hydrogen bonding, respectively, guiding the self-assembly of molecules into well-defined architectures. nih.govunive.it These organized structures are essential for creating materials with tailored electronic and photophysical properties.

Convergent and Divergent Synthesis Strategies

The construction of complex molecules from simpler precursors like this compound can be approached through two primary strategies: convergent and divergent synthesis.

Divergent Synthesis: A divergent synthesis begins with a central core molecule, and successive generations of building blocks are added outwards. nih.gov This method is particularly useful for creating families of related compounds, such as dendrimers or libraries for screening, from a common intermediate. nih.govresearchgate.net The challenge in a divergent synthesis is selecting a suitable common intermediate that can be transformed into the desired array of products. nih.gov For example, starting from a core like cyanuric chloride, successive reactions with a molecule like 4-aminophenol can build a larger, branched structure. researchgate.net

The choice between these strategies depends on the specific target molecule and the desired efficiency. A combination of both approaches, sometimes called a versatile scheme, can also be employed where a core structure is built divergently and then functionalized with complex fragments synthesized convergently. researchgate.net

| Synthesis Strategy | Description | Advantages |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yields, easier purification of intermediates. |

| Divergent | Stepwise outward growth from a central core molecule. | Efficient for creating libraries of related compounds. |

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The electronic properties of benzonitrile derivatives make them promising candidates for use in organic electronic devices such as OLEDs and OPVs. In these applications, the molecule can function as a component of the emissive layer, charge transport layers, or as a host material.

Donor-acceptor (D-A) molecular architectures have proven to be an effective strategy for enhancing charge injection and transport capabilities in organic electronic materials. researchgate.net The benzonitrile group can act as an effective electron-accepting moiety. researchgate.net When combined with electron-donating groups, this creates molecules with tailored electronic properties suitable for optoelectronic applications. For example, benzonitrile compounds featuring phenoxazine and carbazole donor units have been explored for their photophysical properties in the solid state. rsc.org